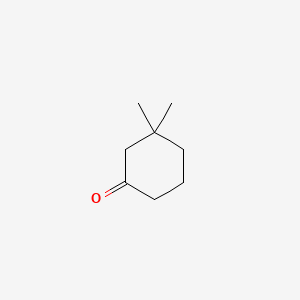

3,3-Dimethylcyclohexanone

Description

Contextual Significance in Organic Chemistry

The importance of 3,3-Dimethylcyclohexanone in organic chemistry stems primarily from its utility as a synthetic intermediate and as a substrate in fundamental reaction studies. Its structure allows for the investigation of steric and electronic effects in reactions involving the ketone functional group and the adjacent quaternary carbon.

Key areas of its significance include:

Intermediate for High-Value Products: The compound is a known precursor in the synthesis of constituents for the boll weevil sex pheromone, which has driven research into efficient methods for its preparation. tandfonline.com It also serves as a building block for compounds used in the fragrance and pharmaceutical industries. mdpi.com

Substrate in Mechanistic Studies: this compound is frequently used as a model compound to study various organic reactions. For instance, its formation via the conjugate addition of organocuprates to α,β-unsaturated ketones like 3-methyl-2-cyclohexen-1-one (B144701) is a classic example used to explore the mechanism of these transformations. tandfonline.comrsc.org

Thermodynamic and Isomerization Studies: The compound and its isomers, such as 4,4-dimethylcyclohexanone (B1295358) and 2,2-dimethylcyclohexanone, are subjects of research into ketone chain-walking and isomerization. ethz.ch These studies, which have determined that the 3,3-disubstituted isomer is often the most thermodynamically stable, contribute to the understanding of molecular editing and stability. ethz.ch

Scope and Objectives of Research on this compound

Research focused on this compound is generally driven by specific, well-defined objectives that aim to enhance its utility and the understanding of its chemical behavior.

The primary research objectives include:

Development of Efficient Synthetic Routes: A major focus of research has been to devise synthetic pathways that are cost-effective, high-yielding, and environmentally benign. tandfonline.com This includes moving away from expensive or hazardous reagents toward catalytic methods, such as the selective hydrogenation of dimedone (5,5-dimethyl-1,3-cyclohexanedione). mdpi.comgoogle.com The goal is to improve atom economy and reduce waste, in line with the principles of green chemistry. mdpi.com

Elucidation of Reaction Mechanisms: Researchers use the synthesis and reactions of this compound to probe the intricate details of reaction mechanisms. Studies on its formation via organocopper reagents, for example, have provided evidence against certain proposed transition states, thereby refining the understanding of conjugate addition reactions. researchgate.net

Facilitating Access to Applied Chemicals: A significant driver for research is the need to produce valuable target molecules for agriculture and perfumery. tandfonline.commdpi.com By optimizing the synthesis of this compound, researchers aim to make the subsequent synthesis of complex products like pheromones and fragrances more practical and economical. mdpi.com

The table below summarizes selected physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₁₄O nist.gov |

| Molecular Weight | 126.20 g/mol nih.gov |

| Boiling Point | 174-175 °C chemicalbook.com |

| Density | 0.909 g/mL at 25 °C chemicalbook.com |

| CAS Number | 2979-19-3 nist.gov |

| Appearance | Colorless Liquid |

The following table outlines common synthetic methods for producing this compound, highlighting the starting materials and general conditions.

| Starting Material(s) | Reagent(s)/Catalyst | General Approach | Reference |

| 3-Methyl-2-cyclohexen-1-one | Lithium dimethylcuprate (LiMe₂Cu) | Conjugate addition of a methyl group to an α,β-unsaturated ketone. | tandfonline.comrsc.org |

| Dimedone (5,5-dimethyl-1,3-cyclohexanedione) | H₂, Palladium catalyst (e.g., on Amberlyst) | Catalytic hydrogenation to selectively reduce one ketone group. | mdpi.comchemicalbook.com |

| 3,3-Dimethyl-cyclohex-5-en-1-one | H₂, Palladium on charcoal | Catalytic hydrogenation of a carbon-carbon double bond. | prepchem.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,3-dimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-8(2)5-3-4-7(9)6-8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJQBBYAVPAFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062753 | |

| Record name | Cyclohexanone, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2979-19-3 | |

| Record name | 3,3-Dimethylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2979-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanone, 3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002979193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 3,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,3 Dimethylcyclohexanone

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents a prominent and efficient strategy for the synthesis of 3,3-dimethylcyclohexanone. This approach involves the reduction of various precursors, primarily dimedone and α,β-unsaturated cyclohexenones, using hydrogen gas in the presence of a catalyst. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield of the desired product.

Hydrogenation of Dimedone (5,5-dimethyl-1,3-cyclohexanedione)

The selective hydrogenation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) to this compound is a key industrial process. mdpi.com Traditional methods often involved multi-step procedures or the use of harsh reagents. For instance, a two-step protocol involving the transformation of dimedone to an enol triflate followed by hydrogenation over Platinum(IV) oxide has been described, but this method is expensive and utilizes corrosive conditions. mdpi.com Another approach involves the reduction of dimedone over a nickel alloy to the corresponding alcohol, followed by oxidation with dichromate in sulfuric acid, a process hampered by the use of toxic and corrosive reagents. mdpi.com

A significant advancement in this area is the one-step reduction of dimedone. An early example of this is the palladium-catalyzed medium-pressure hydrogenation of dimedone in a solvent mixture of concentrated sulfuric acid and propionic acid, which affords this compound in 69-73% yield with 98-99% purity. mdpi.comtandfonline.com More recent developments have focused on greener and more efficient catalytic systems.

Table 1: Comparison of Catalytic Systems for the Hydrogenation of Dimedone

| Catalyst System | Solvent | Temperature (°C) | Pressure (bara H₂) | Yield of this compound (%) | Selectivity (%) | Reference |

| Pd/C | H₂SO₄/Propionic Acid | Not Specified | Medium Pressure | 69-73 | 98-99 | mdpi.comtandfonline.com |

| Pd/Amberlyst 15® | Methanol (B129727) | 85 | 2 | 97 | >95 | mdpi.com |

| 5% Pd/C E 101 N/D | Isopropanol (B130326)/p-toluenesulfonic acid | 85 | 2 | 97 | 97 | mdpi.com |

As highlighted in the table, the use of palladium supported on the ion-exchange resin Amberlyst 15® in methanol has emerged as a highly effective method, providing a 97% yield at full conversion. mdpi.com This system offers the advantages of high catalyst activity and selectivity, reduced by-product formation, and the elimination of the need for strong acids, thereby minimizing waste and corrosion issues. mdpi.com

Hydrogenation of α,β-Unsaturated Cyclohexenones (e.g., 3,3-dimethyl-cyclohex-5-en-1-one)

Another synthetic route to this compound involves the catalytic hydrogenation of α,β-unsaturated cyclohexenones. Specifically, the hydrogenation of 3,3-dimethyl-cyclohex-5-en-1-one has been reported as a viable method. This reaction is typically carried out using palladium on charcoal as the catalyst. While this method provides a direct pathway to the desired saturated ketone, detailed research findings on reaction conditions and yields are less commonly reported in readily accessible literature compared to the hydrogenation of dimedone. The general principle involves the selective reduction of the carbon-carbon double bond of the enone system without affecting the carbonyl group.

Catalyst Optimization and Recycling in Hydrogenation Reactions (e.g., Pd/Amberlyst 15® systems)

Catalyst optimization and recyclability are critical factors for the industrial-scale synthesis of this compound, directly impacting the economic and environmental viability of the process. The palladium on Amberlyst 15® (Pd/Amberlyst 15®) catalytic system exemplifies a significant advancement in this area. mdpi.com

Amberlyst 15® is a strongly acidic, macroreticular ion-exchange resin that serves as a solid acid support for the palladium catalyst. This bifunctional nature, combining acidic sites with metallic palladium, is thought to contribute to the high selectivity of the reaction. mdpi.com The use of this solid acid support obviates the need for corrosive and difficult-to-handle mineral acids like sulfuric acid, which simplifies the reactor design and reduces waste streams associated with neutralization steps. mdpi.com

A key advantage of the Pd/Amberlyst 15® system is its recyclability. Studies have shown that the catalyst can be recycled multiple times without a significant loss in selectivity. mdpi.com For instance, in the hydrogenation of dimedone, the catalyst was successfully reused for four cycles, consistently maintaining a selectivity of over 90%. mdpi.com While the conversion and yield slightly decreased in the third and fourth runs, the sustained high selectivity underscores the robustness of the catalyst. mdpi.com

Table 2: Recycling Efficiency of Pd/Amberlyst 15® in Dimedone Hydrogenation

| Cycle Number | Yield of this compound (%) | Selectivity (%) |

| 1 | 96 | 97 |

| 2 | 96 | 97 |

| 3 | Decreased Conversion | >95 |

| 4 | Decreased Conversion | >95 |

Data based on recycling experiments reported in the literature. mdpi.com

The ease of separation of the heterogeneous Pd/Amberlyst 15® catalyst from the reaction mixture via simple filtration further enhances its practical utility in industrial processes. mdpi.com

Conjugate Addition Reactions

Conjugate addition, also known as Michael addition, provides a powerful and versatile method for the formation of carbon-carbon bonds and is a cornerstone in the synthesis of this compound from α,β-unsaturated ketone precursors. libretexts.orgmasterorganicchemistry.com This approach involves the 1,4-addition of a nucleophile to a conjugated system, such as a cyclohexenone derivative.

Organometallic Reagents in this compound Formation (e.g., lithium dimethylcuprate, methylmagnesium iodide, trimethylaluminum)

A variety of organometallic reagents have been successfully employed to introduce a methyl group at the β-position of a cyclohexenone precursor, leading to the formation of this compound. tandfonline.com

Lithium Dimethylcuprate (Gilman Reagent): Lithium dimethylcuprate, (CH₃)₂CuLi, is a widely used organocuprate reagent that excels in performing conjugate additions to α,β-unsaturated ketones. ic.ac.uk The reaction with 3-methyl-2-cyclohexen-1-one (B144701), for instance, selectively delivers a methyl group to the β-carbon, yielding this compound. tandfonline.com The "soft" nature of the organocuprate reagent is a key factor in its preference for 1,4-addition over 1,2-addition to the carbonyl group. ic.ac.uk

Methylmagnesium Iodide (Grignard Reagent): While Grignard reagents are often associated with 1,2-addition to carbonyls, their reactivity can be modulated to favor conjugate addition. In the synthesis of this compound from 3-methyl-2-cyclohexen-1-one, methylmagnesium iodide has been utilized to achieve the desired 1,4-addition. tandfonline.com The presence of catalytic amounts of copper salts can often steer the reaction towards the conjugate addition pathway.

Trimethylaluminum: Organoaluminum reagents, such as trimethylaluminum, have also been shown to participate in conjugate addition reactions with α,β-unsaturated ketones to form this compound. tandfonline.com Similar to Grignard reagents, their reactivity can be influenced by additives and reaction conditions to favor the 1,4-adduct.

Table 3: Organometallic Reagents for the Synthesis of this compound via Conjugate Addition

| Organometallic Reagent | Precursor | Product | Reference |

| Lithium Dimethylcuprate | 3-Methyl-2-cyclohexen-1-one | This compound | tandfonline.com |

| Methylmagnesium Iodide | 3-Methyl-2-cyclohexen-1-one | This compound | tandfonline.com |

| Trimethylaluminum | 3-Methyl-2-cyclohexen-1-one | This compound | tandfonline.com |

Regioselectivity in Conjugate Additions to Cyclohexenones

The regioselectivity of nucleophilic attack on an α,β-unsaturated cyclohexenone is a critical aspect of synthesizing this compound via conjugate addition. The electrophilic nature of the conjugated system offers two potential sites for attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-addition). libretexts.org

The outcome of the reaction is largely dictated by the nature of the nucleophile, often explained by the Hard and Soft Acid and Base (HSAB) theory. The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is a "soft" electrophilic center. ic.ac.uk

Hard Nucleophiles: Hard nucleophiles, such as organolithium and Grignard reagents (in the absence of copper catalysts), are characterized by a high charge density and preferentially attack the hard carbonyl carbon, leading to 1,2-addition products (alcohols after workup). ic.ac.uk

Soft Nucleophiles: Soft nucleophiles, like organocuprates (Gilman reagents), have a more diffuse charge and favor reaction at the soft β-carbon, resulting in the desired 1,4-conjugate addition product. ic.ac.uk

The mechanism of conjugate addition with lithium dimethylcuprate is thought to involve the formation of a π-complex between the copper reagent and the alkene of the cyclohexenone. ic.ac.uk This initial coordination positions one of the methyl groups on the copper atom for a concerted transfer to the β-carbon. ic.ac.uk This mechanistic understanding explains the high regioselectivity observed with organocuprate reagents in the synthesis of this compound.

Other Established and Novel Synthetic Routes

Beyond classical cyclization and rearrangement reactions, several other methodologies have been established or are emerging for the synthesis of this compound and its derivatives. These routes, including pyrolysis, transfer hydrogenation, and enzymatic transformations, offer alternative approaches that can provide access to this important chemical intermediate.

Pyrolysis of β,β-dimethylpimelic anhydride

The formation of this compound through the pyrolysis of β,β-dimethylpimelic acid or its derivatives is a classic example of intramolecular ketonic decarboxylation. This reaction, often known as the Ruzicka large-ring synthesis when applied to dicarboxylic acids, involves the thermal decomposition of a precursor to form a cyclic ketone with the concurrent loss of carbon dioxide and water.

The process typically involves converting the dicarboxylic acid, β,β-dimethylpimelic acid, into a suitable salt, commonly with a divalent metal such as barium or thorium. This salt is then subjected to high temperatures under dry distillation conditions. The metal cation acts as a template, holding the dicarboxylic acid chain in a conformation that facilitates intramolecular cyclization. The proposed mechanism involves the nucleophilic attack of the α-carbon of one carboxylate group onto the carbonyl carbon of the other, leading to a β-keto acid intermediate which readily decarboxylates upon heating to yield the final cyclic ketone. wikipedia.orgnih.govresearchgate.net

While effective for forming five- and six-membered rings, this method often requires high temperatures and can result in low yields for larger ring systems. wikipedia.org The use of specific catalysts, such as monoclinic zirconia, has been shown to improve activity and selectivity in ketonization reactions for a range of carboxylic acids. nih.gov

| Precursor | Reaction Type | Key Conditions | Product |

|---|---|---|---|

| Metal salt of β,β-dimethylpimelic acid | Intramolecular Ketonic Decarboxylation | High temperature, dry distillation | This compound |

Transfer Hydrogenation of 5,5-dimethyl-1,3-cyclohexanedione

Transfer hydrogenation is a powerful technique for the reduction of carbonyl compounds that uses a hydrogen donor molecule in place of high-pressure molecular hydrogen gas. diva-portal.org This method has been applied to 5,5-dimethyl-1,3-cyclohexanedione (also known as dimedone) to produce this compound.

Research has shown that dichlorotris(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₃], can catalyze this transformation. wikipedia.orgdocumentsdelivered.com In this process, an alcohol, typically isopropanol, serves as the hydrogen donor (and often as the solvent), being oxidized to acetone (B3395972) in the course of the reaction. nih.gov The ruthenium complex facilitates the transfer of a hydride from the donor alcohol to the carbonyl group of the substrate.

The reaction mechanism for ruthenium-catalyzed transfer hydrogenation generally involves the formation of a ruthenium-hydride species. diva-portal.org For a 1,3-dione like dimedone, the reaction is complex. It has been reported that the desired this compound is obtained as a minor product, indicating that other reactions, such as the reduction of only one ketone group or over-reduction to the diol, are competitive processes under these conditions. The catalyst [RuCl₂(PPh₃)₃] is known to be versatile, capable of catalyzing hydrogenation for a wide array of functional groups including ketones, imines, and nitro compounds. wikipedia.org

| Substrate | Catalyst | Hydrogen Donor | Product (Yield) |

|---|---|---|---|

| 5,5-dimethyl-1,3-cyclohexanedione | Dichlorotris(triphenylphosphine)ruthenium(II) | Isopropanol | This compound (Minor) |

Enzymatic Desymmetrization for Chiral Derivatives (e.g., ketoreductases for chirality at C4)

Enzymatic synthesis provides a powerful and highly selective method for producing chiral molecules. The desymmetrization of a prochiral substrate allows for the creation of stereocenters with high enantiomeric excess. For the synthesis of chiral derivatives of this compound, such as optically active 4-hydroxy-3,3-dimethylcyclohexanone, ketoreductases (a class of alcohol dehydrogenases) are particularly effective. nih.govmdpi.com

This approach involves the stereoselective reduction of a prochiral diketone, such as 3,3-dimethylcyclohexane-1,4-dione. A ketoreductase (KRED), often sourced from microorganisms like Ralstonia sp., can selectively reduce one of the two enantiotopic carbonyl groups. mdpi.com This biocatalytic reduction yields a chiral hydroxyketone with a newly formed stereocenter at the C4 position.

These enzymatic reactions require a hydride source, which is typically provided by a nicotinamide (B372718) cofactor, either NADH or NADPH. nih.gov Due to the high cost of these cofactors, an in situ cofactor regeneration system is almost always employed. A common strategy is the "substrate-coupled" approach, where a sacrificial alcohol like isopropanol is added in large excess. The same enzyme, or a second dehydrogenase, oxidizes the isopropanol to acetone, regenerating the NADPH needed for the primary reduction. researchgate.net Alternatively, a "enzyme-coupled" system can be used, which employs a second enzyme, such as glucose dehydrogenase (GDH), and its corresponding substrate (glucose) to regenerate the cofactor. researchgate.netnih.gov This method allows for the production of chiral alcohols in high yields and often with excellent enantiomeric excess (>99% ee). nih.gov

| Substrate | Biocatalyst | Cofactor System | Chiral Product Example | Key Advantage |

|---|---|---|---|---|

| 3,3-dimethylcyclohexane-1,4-dione | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | NAD(P)H + Regeneration System (e.g., GDH/glucose) | (S)- or (R)-4-hydroxy-3,3-dimethylcyclohexanone | High enantioselectivity (>99% ee) |

Mechanistic Investigations of Reactions Involving 3,3 Dimethylcyclohexanone

Nucleophilic Addition Reactions to the Carbonyl Group

Nucleophilic addition to the carbonyl group of cyclohexanones is a cornerstone of their chemistry, proceeding through the attack of a nucleophile on the electrophilic carbonyl carbon. This process leads to a change in hybridization at the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. The stereochemical course of this addition is of primary mechanistic interest.

In substituted cyclohexanones, the incoming nucleophile can approach the planar carbonyl group from two distinct faces: the axial face or the equatorial face. The trajectory of the attack is influenced by a combination of steric and electronic factors. For 3,3-dimethylcyclohexanone, the gem-dimethyl group at a position beta to the carbonyl does not directly overhang the carbonyl carbon in the manner of alpha-substituents. However, its presence has a significant conformational influence on the entire ring. These bulky methyl groups lock the ring and can create substantial steric hindrance that disfavors certain transition states.

The stereochemistry of nucleophilic addition to cyclohexanones is often rationalized by considering the Bürgi-Dunitz trajectory and the Cieplak and Felkin-Anh models. Generally, two main factors are at play:

Steric Hindrance: This typically favors the nucleophile approaching from the less hindered equatorial face to yield an axial alcohol.

Torsional Strain (Stereoelectronic Effects): This arises from the interaction of the developing bond with adjacent bonds. Axial attack is often favored as it avoids eclipsing interactions with the equatorial C-H bonds at the alpha-carbons (C2 and C6) in the transition state.

In the case of this compound, the steric bulk of the methyl groups can influence the stability of the transition states for both axial and equatorial attack, thereby affecting the product distribution. The precise outcome depends on the size of the nucleophile and the reaction conditions. libretexts.org

Oxidation and Reduction Pathways of the Ketone Functionality

The ketone functionality of this compound can undergo oxidation through several pathways. One of the most significant is the Baeyer-Villiger oxidation, which converts a cyclic ketone into a lactone (a cyclic ester) using a peroxyacid (e.g., m-CPBA) or other peroxides. organic-chemistry.org The mechanism involves the initial addition of the peroxyacid to the carbonyl carbon, followed by a rearrangement step where a carbon atom adjacent to the carbonyl migrates to an oxygen atom.

For an unsymmetrical ketone like this compound, the key mechanistic question is one of regioselectivity: which of the two adjacent carbon atoms (C2 or C6) will migrate? The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl > methyl. In this case, both C2 and C6 are secondary carbons. Therefore, a mixture of two possible lactone products could be formed. organic-chemistry.org Controlling the regio- and stereoselectivity in the Baeyer-Villiger oxidation of 3-substituted cyclohexanones is known to be challenging. rsc.orgrsc.org The two potential products are 4,4-dimethyl-oxepan-2-one (from C2 migration) and 3,3-dimethyl-oxepan-2-one (from C6 migration).

Under more forceful oxidizing conditions, such as with strong oxidants like potassium permanganate (B83412) or nitric acid, the cyclohexane (B81311) ring can be cleaved. This oxidative cleavage typically breaks the C-C bonds adjacent to the carbonyl group, ultimately leading to the formation of a dicarboxylic acid. For this compound, this would result in the formation of 3,3-dimethyladipic acid.

The reduction of this compound to its corresponding alcohol, 3,3-dimethylcyclohexanol (B1607255), is a diastereoselective reaction that can produce two stereoisomers: cis-3,3-dimethylcyclohexanol (axial attack, equatorial -OH) and trans-3,3-dimethylcyclohexanol (equatorial attack, axial -OH). The ratio of these products depends critically on the reducing agent and reaction conditions.

The stereochemical outcome is dictated by the competition between axial and equatorial attack of the hydride reagent (e.g., from NaBH₄ or LiAlH₄).

Axial attack leads to the formation of the equatorial alcohol. This pathway is generally favored for small nucleophiles as it minimizes torsional strain in the transition state.

Equatorial attack leads to the formation of the axial alcohol. This pathway can be sterically hindered by the axial hydrogens at the C2 and C6 positions.

Research has quantified the stereoselectivity of sodium borohydride (B1222165) reduction for a variety of substituted cyclohexanones. For this compound, the presence of the two methyl groups at the C3 position influences the transition state energies, leading to a specific diastereomeric ratio. A detailed study reported the observed percentage of the equatorial alcohol formed during NaBH₄ reduction. cdnsciencepub.com

| Substrate | Reducing Agent | % Equatorial Alcohol (cis-isomer) | % Axial Alcohol (trans-isomer) |

|---|---|---|---|

| This compound | NaBH₄ | 42% | 58% |

This result indicates a slight preference for equatorial attack (leading to the axial alcohol), suggesting that in this specific system, steric factors directing the hydride to the equatorial face slightly outweigh the torsional strain effects that would favor axial attack.

Substitution Reactions and Derivative Formation

Substitution reactions at the alpha-carbon (α-carbon) of this compound proceed via the formation of an enol or enolate intermediate. A critical mechanistic feature of this ketone is its asymmetry with respect to enolization. The C3 position is a quaternary carbon bearing two methyl groups and has no α-hydrogens. Consequently, deprotonation can only occur at the C2 position. This regiochemical constraint simplifies the outcome of α-substitution reactions, as only the C2-enolate can be formed.

A common example is acid-catalyzed α-halogenation. The mechanism involves the protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogens. libretexts.org A base (such as water or the conjugate base of the acid catalyst) then removes a proton from the C2 position to form a planar enol intermediate. masterorganicchemistry.comyoutube.com This enol, acting as a nucleophile, then attacks a halogen molecule (e.g., Br₂), leading to the formation of 2-halo-3,3-dimethylcyclohexanone. libretexts.org Because the intermediate is a planar enol, subsequent reactions can have specific stereochemical implications.

Similarly, under basic conditions, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to quantitatively form the lithium enolate at the C2 position. This nucleophilic enolate can then react with various electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond, yielding a 2-alkyl-3,3-dimethylcyclohexanone. ualberta.caopenstax.org

Rearrangement Reactions of Derivatives (e.g., Rupe rearrangement)

Derivatives of this compound can undergo characteristic rearrangement reactions. A notable example is the Rupe rearrangement, which is the acid-catalyzed rearrangement of α-ethynyl tertiary alcohols to form α,β-unsaturated ketones.

This reaction sequence begins with a derivative of this compound, namely 1-ethynyl-3,3-dimethyl-1-cyclohexanol. This starting material is synthesized by the nucleophilic addition of an acetylene (B1199291) anion to the carbonyl group of this compound. When this tertiary propargyl alcohol is treated with acid (e.g., formic acid or using catalysts like P₂O₅ or ruthenium complexes), it undergoes rearrangement. libretexts.org

The mechanism of the Rupe rearrangement is distinct from the related Meyer-Schuster rearrangement. It is believed to proceed through an enyne intermediate, ultimately leading to the formation of an α,β-unsaturated methyl ketone. libretexts.org For 1-ethynyl-3,3-dimethyl-1-cyclohexanol, the Rupe rearrangement yields methyl-3,3-dimethyl-cyclohexenyl-ketone, a valuable intermediate in the synthesis of fragrances. libretexts.org

Stereochemical Outcomes and Racemization Mechanisms (e.g., acid-catalyzed racemization of 3,3-dimethylcyclohexanol)

The stereochemical integrity of the alcohol product, 3,3-dimethylcyclohexanol, is susceptible to racemization under acidic conditions. If a single enantiomer of 3,3-dimethylcyclohexanol (e.g., the (S)-enantiomer) is dissolved in dilute acid, it will gradually convert into a racemic mixture (an equal mixture of (S) and (R)-enantiomers).

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3,3-Dimethylcyclohexanone, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectral Analysis (e.g., distinct methyl and methylene (B1212753) signals)

The ¹H NMR spectrum of this compound provides precise information about the electronic environment of the hydrogen atoms. The gem-dimethyl groups on the C3 carbon are chemically equivalent and thus produce a single, distinct signal. The methylene protons (CH₂) at the C2, C4, C5, and C6 positions give rise to more complex signals due to their differing proximities to the electron-withdrawing carbonyl group. Protons on carbons alpha to the carbonyl (C2 and C6) are deshielded and appear further downfield compared to the protons on C4 and C5.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Signal Multiplicity | Integration |

|---|---|---|---|

| C(CH₃)₂ | ~1.0-1.1 | Singlet (s) | 6H |

| -CH₂- (C4, C5) | ~1.6-1.8 | Multiplet (m) | 4H |

| -CH₂-C=O (C2, C6) | ~2.2-2.4 | Multiplet (m) | 4H |

¹³C NMR and DEPT Spectral Analysis

The ¹³C NMR spectrum of this compound shows distinct signals for each unique carbon atom. The carbonyl carbon (C=O) is significantly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 200-220 ppm. The quaternary carbon (C3) bearing the two methyl groups also has a unique chemical shift. The methylene carbons and the methyl carbons appear in the upfield region of the spectrum.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.

DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃).

DEPT-90: Shows only methine (CH) carbons. For this compound, no signal would be observed in a DEPT-90 spectrum as it lacks CH groups.

DEPT-135: Shows CH and CH₃ groups as positive signals and CH₂ groups as negative signals.

This technique is invaluable for confirming the assignments of the carbon signals.

Table 2: ¹³C NMR and DEPT Spectral Data for this compound

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|

| C=O (C1) | ~211 | No Signal (Quaternary) |

| -CH₂- (C6) | ~53 | Negative |

| -CH₂- (C2) | ~38 | Negative |

| -CH₂- (C4) | ~35 | Negative |

| C(CH₃)₂ (C3) | ~32 | No Signal (Quaternary) |

| -CH₂- (C5) | ~22 | Negative |

| -C(CH₃)₂ | ~28 | Positive |

Infrared (IR) Spectroscopy (e.g., Carbonyl stretch analysis)

Infrared (IR) spectroscopy is a key analytical technique for identifying functional groups. In this compound, the most prominent and diagnostic feature in its IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. For saturated cyclic ketones, this C=O stretch typically appears in the region of 1725-1705 cm⁻¹. nist.govresearchgate.net The precise position of this band can be influenced by factors such as ring strain and substitution. For a six-membered ring like cyclohexanone (B45756), the absorption is expected around 1715 cm⁻¹. The presence of the gem-dimethyl group at the 3-position does not significantly shift this characteristic absorption. The spectrum also displays C-H stretching vibrations for the methyl and methylene groups just below 3000 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2850-2960 | Medium-Strong |

| C=O Stretch (Ketone) | ~1715 | Strong, Sharp |

Mass Spectrometry (MS), including GC-MS (e.g., fragmentation patterns and base peaks)

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule based on its fragmentation pattern upon ionization. The molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (126.20 g/mol ).

Ketones typically undergo characteristic fragmentation pathways, including α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. mit.eduwikipedia.org

α-Cleavage: Cleavage of the C1-C2 or C1-C6 bonds can lead to the loss of alkyl radicals, forming stable acylium ions. nih.gov For this compound, α-cleavage is a dominant fragmentation pathway.

McLafferty Rearrangement: This rearrangement is generally not favored for this compound as it lacks a gamma-hydrogen on a flexible chain.

Common fragmentation patterns would involve the loss of small neutral molecules or radicals. The base peak, which is the most intense peak in the spectrum, often corresponds to the most stable fragment ion formed.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion/Loss | Fragmentation Pathway |

|---|---|---|

| 126 | [C₈H₁₄O]⁺ (Molecular Ion) | - |

| 111 | [M - CH₃]⁺ | Loss of a methyl radical |

| 98 | [M - CO]⁺ or [M - C₂H₄]⁺ | Complex rearrangement |

| 83 | [M - C₃H₇]⁺ | α-cleavage and rearrangement |

| 70 | Retro-Diels-Alder type fragmentation | Ring cleavage |

| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | Further fragmentation |

X-ray Diffraction and Crystal Structure Analysis of Derivatives

As this compound is a liquid at room temperature, X-ray diffraction analysis cannot be performed on the compound directly. nih.gov This technique requires a crystalline solid to determine the precise arrangement of atoms in three-dimensional space. To overcome this limitation, liquid ketones are often converted into solid, crystalline derivatives. Common derivatives for this purpose include 2,4-dinitrophenylhydrazones, semicarbazones, and oximes. nih.govnist.gov

The formation of a derivative like this compound 2,4-dinitrophenylhydrazone would yield a stable, crystalline solid. Single-crystal X-ray diffraction analysis of this derivative would allow for:

Unambiguous confirmation of the molecular structure.

Precise measurement of bond lengths and angles within the molecule.

Determination of the conformation of the cyclohexane (B81311) ring (e.g., chair conformation).

Analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, within the crystal lattice.

Chromatographic Techniques for Purity and Byproduct Analysis (e.g., GC, HPLC)

Chromatographic methods are essential for assessing the purity of this compound and for identifying and quantifying any byproducts from its synthesis.

Gas Chromatography (GC): Due to its volatility, gas chromatography is the primary technique for analyzing this compound. A sample is vaporized and passed through a column with a stationary phase. Compounds are separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is commonly used for detection. This method is highly effective for:

Determining the percentage purity of a sample.

Detecting and quantifying volatile impurities, such as residual starting materials (e.g., 3,3-dimethyl-cyclohex-5-en-1-one) or side-products from the synthesis.

High-Performance Liquid Chromatography (HPLC): While GC is more common, HPLC can also be employed, particularly for analyzing less volatile byproducts or for preparative separation. In HPLC, the sample is pumped through a column packed with a solid adsorbent (stationary phase) in a liquid solvent (mobile phase). A typical setup for a cyclohexanone derivative might involve a C18 column (non-polar stationary phase) with a mobile phase of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nist.gov Detection is often achieved using an ultraviolet (UV) detector, as the carbonyl group provides a chromophore.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structure-property relationships of organic molecules. nih.gov DFT methods are employed to determine the ground-state electronic structure by modeling the electron density, offering a balance between computational cost and accuracy. chemicalbook.com

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. youtube.compku.edu.cn A smaller gap suggests higher reactivity. youtube.com

While specific DFT calculations for 3,3-dimethylcyclohexanone are not extensively detailed in the surveyed literature, studies on its derivatives provide valuable data. For instance, a DFT study on (5E,5′E,6Z,6′Z)-6,6′-[ethane-1,2-diylbis(azanylylidene)]bis{5-[2-(4-fluorophenyl)hydrazono]-3,3-dimethylcyclohexanone}, a complex derivative, determined the HOMO-LUMO energy gap to be 0.827 eV, indicating significant potential for charge transfer within the molecule. researchgate.net

Table 1: Frontier Molecular Orbital Data for a this compound Derivative

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | N/A | Electron-donating ability |

| LUMO Energy | N/A | Electron-accepting ability |

Data from a study on a complex derivative of this compound. researchgate.net

Like other cyclohexane (B81311) derivatives, this compound exists predominantly in a chair conformation to minimize angular and torsional strain. rsc.org The presence of the two methyl groups on the same carbon atom (a gem-dimethyl group) at the C3 position significantly influences its conformational preference.

In the chair conformation of this compound, one methyl group can be in an axial position while the other is equatorial. A ring flip would result in an identical, degenerate conformation. The key steric interaction is the 1,3-diaxial interaction between the axial methyl group at C3 and the axial hydrogens at C1 and C5. These interactions introduce steric strain, which raises the energy of the conformation. However, since a ring flip does not offer a more stable alternative (as one methyl group will always be axial), the molecule rapidly interconverts between these two equivalent chair forms. The energy minimization process in computational chemistry seeks to find the lowest energy geometry, which for this molecule is the chair form.

While specific energy minimization values for this compound were not found, DFT calculations on the closely related (R)-3-methylcyclohexanone show a clear energy preference for the conformer where the methyl group is in the equatorial position to avoid these destabilizing 1,3-diaxial interactions. researchgate.net This principle reinforces the understanding that substituents on a cyclohexane ring preferentially occupy equatorial positions to achieve greater stability. chemrxiv.org

Quantum Chemical Modeling of Reaction Pathways

Quantum chemical calculations are powerful tools for mapping the potential energy surface of a chemical reaction. copernicus.org This modeling allows for the identification of intermediates, transition states, and the calculation of activation energies, providing a detailed, step-by-step understanding of the reaction mechanism. pku.edu.cnmdpi.com

The regioselectivity of chemical reactions, such as the Diels-Alder reaction, can be predicted with considerable accuracy using computational methods. rsc.orgshd-pub.org.rs DFT calculations are used to analyze the electronic properties of the reactants (the diene and dienophile) to determine which reaction pathway is energetically favored. nih.gov By calculating the energies of the different possible transition states, chemists can predict which regioisomer will be the major product. youtube.com This is often achieved by analyzing the coefficients and energies of the frontier molecular orbitals or by using reactivity indices derived from conceptual DFT. ias.ac.in Although the Diels-Alder reaction is a powerful tool in organic synthesis, specific computational studies predicting the regioselectivity for reactions involving this compound were not identified in the available literature.

Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. The theory postulates that reactants are in equilibrium with an activated complex (the transition state), which is an unstable, high-energy intermediate poised at the saddle point of the potential energy surface. nih.govcopernicus.org The rate of the reaction is then determined by the rate at which this complex proceeds to form products. nih.gov

Computational chemistry allows for the location of these transition state structures and the calculation of their energies. This information is used within the Eyring equation to calculate the standard Gibbs free energy of activation (ΔG‡), which is directly related to the reaction rate constant. TST has been successfully applied to explain the stereoselectivity of reactions involving substituted cyclohexanones, such as their reduction by hydride reagents. pku.edu.cn Theoretical models can predict whether the attacking reagent will approach from the axial or equatorial face by calculating the energies of the respective transition states, which are influenced by factors like steric hindrance and torsional strain. pku.edu.cn While this approach is broadly applicable, specific kinetic modeling for reactions of this compound using TST was not found in the surveyed research.

Hirshfeld Surface Analysis in Crystal Packing and Intermolecular Interactions of Derivatives

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space, it provides a graphical representation of how molecules interact with their neighbors, highlighting the types and relative importance of different intermolecular contacts.

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a this compound Derivative

| Contact Type | Molecule A Contribution (%) | Molecule B Contribution (%) |

|---|---|---|

| H···H | 49.9 | 47.9 |

| C···H/H···C | 13.9 | 14.6 |

| F···H/H···F | 11.2 | 12.0 |

| O···H/H···O | 6.0 | 5.5 |

| N···H/H···N | 5.6 | 5.3 |

| C···C | 3.5 | 3.9 |

Data derived from the Hirshfeld surface analysis of C₃₀H₃₄F₂N₆O₂·2.5H₂O. researchgate.net

This analysis provides a quantitative understanding of the forces that govern the crystal packing of this complex derivative, demonstrating the utility of computational methods in solid-state chemistry.

Natural Bond Orbital (NBO) Analysis in Cyclohexanone (B45756) Oxime Derivatives

Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study bonding and orbital interactions in molecules. It provides a localized picture of the electron density, allowing for the investigation of donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity. In the context of cyclohexanone oxime derivatives, NBO analysis reveals key insights into the electronic delocalization and hyperconjugative interactions that influence their conformational preferences and stability.

Theoretical studies on 2-substituted cyclohexanone oximes have utilized NBO analysis to investigate the impacts of various electronic effects, such as the generalized anomeric effect (GAE) and the gauche effect (GE), on their conformational properties. The GAE refers to the stabilizing interaction between a lone pair on an atom and the antibonding orbital of an adjacent bond, while the GE describes the tendency of certain substituents to adopt a gauche conformation.

Research employing hybrid density functional theory (B3LYP/6–311+G) and ab initio molecular orbital (HF/6–311+G ) methods has shown that many 2-substituted cyclohexanone oximes predominantly exist in an axial chair conformation. The stability of this conformation is influenced by electron delocalization from donor orbitals to acceptor orbitals within the molecule. tandfonline.com

The NBO analysis of these derivatives focuses on the stabilization energies (E(2)) associated with these donor-acceptor interactions. A higher E(2) value indicates a stronger interaction and greater stabilization. Key interactions in 2-substituted cyclohexanone oximes include the delocalization of electron density from the π orbital of the C1=N7 bond to the antibonding orbital (σ*) of the C2-X9 bond (where X is the substituent). tandfonline.com

Detailed Research Findings

A study on a series of 2-substituted cyclohexanone oximes, including 2-methoxy-, 2-methylthio-, 2-methylseleno-, 2-fluoro-, 2-chloro-, and 2-bromocyclohexanone (B1249149) oxime, provided quantitative data on these stabilizing interactions. The NBO analysis revealed that the stabilization energy associated with the πC1=N7 → σ*C2-X9 delocalization is a significant factor in determining the conformational preferences of these molecules. tandfonline.com

For instance, in the axial conformations of 2-methoxy-, 2-methylthio-, and 2-methylselenocyclohexanone oximes, the stabilization energies for this interaction were calculated to be 4.89, 4.54, and 4.84 kcal mol−1, respectively. These values highlight the substantial electronic stabilization conferred by this specific donor-acceptor interaction. The analysis further demonstrated that the GAE generally increases with the increasing atomic number of the substituent in a given group, contributing to the preference for the axial conformation. tandfonline.com

The following interactive data table summarizes the key stabilization energies from the NBO analysis of selected 2-substituted cyclohexanone oxime derivatives in their axial conformation.

Utility in Complex Organic Synthesis As a Building Block

Synthesis of Chiral Cyclohexane (B81311) Derivatives

The synthesis of enantiomerically pure molecules is a cornerstone of modern organic chemistry, particularly in the fields of medicinal and materials chemistry. researchgate.net 3,3-Dimethylcyclohexanone, being a prochiral ketone, represents an ideal substrate for asymmetric synthesis, allowing for the introduction of new stereocenters in a controlled manner. Although the molecule itself lacks stereocenters, advanced synthetic strategies are employed to convert it into valuable chiral building blocks.

One key strategy involves the asymmetric reduction of a closely related precursor. For instance, the microbial reduction of 2,2-dimethylcyclohexane-1,3-dione (B1297611) using baker's yeast yields (S)-3-hydroxy-2,2-dimethylcyclohexanone with high enantiomeric purity (98–99% ee). orgsyn.org This chiral hydroxy ketone is a versatile, nonracemic building block for further synthesis. orgsyn.org General approaches to asymmetric synthesis that can be applied to ketones like this compound include the use of chiral auxiliaries, which temporarily introduce a chiral element to guide the stereochemical outcome of a reaction, and enantioselective catalysis, which uses a chiral catalyst to create the desired stereoisomer. uwindsor.ca

Furthermore, research has demonstrated the successful synthesis of both optical isomers of 3,3-dimethylcyclohexanol (B1607255), expanding the toolbox of chiral derivatives available from this scaffold. researchgate.net These chiral alcohols can then be carried forward in multi-step syntheses, with the stereocenter installed early on guiding subsequent transformations.

Table 1: Asymmetric Strategies for Generating Chiral Cyclohexane Scaffolds

| Strategy | Description | Example |

|---|---|---|

| Enzymatic/Microbial Reduction | Use of enzymes or whole organisms (e.g., baker's yeast) to perform a stereoselective reduction of a ketone or diketone. | Reduction of 2,2-dimethylcyclohexane-1,3-dione to (S)-3-hydroxy-2,2-dimethylcyclohexanone. orgsyn.org |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereoselective formation of a new stereocenter. uwindsor.ca | Not specified for this molecule in the provided context. |

| Enantioselective Catalysis | A small amount of a chiral catalyst is used to produce a large amount of an enantiomerically enriched product. uwindsor.ca | Not specified for this molecule in the provided context. |

Precursor in Terpene Scaffold Synthesis

Terpenes are a vast and diverse class of natural products, with over 30,000 known members, built from five-carbon isoprene (B109036) units. baranlab.org They are known for their complex, often polycyclic, structures and significant biological activities. nih.gov The synthesis of these intricate molecules is a significant challenge that often relies on the use of well-defined cyclic building blocks to construct the target scaffold.

While nature uses enzymatic pathways involving precursors like isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) to construct terpene skeletons, laboratory synthesis often employs a different, convergent approach where cyclic fragments are assembled. baranlab.orgnih.gov The use of building blocks like derivatives of this compound aligns with this synthetic strategy, enabling efficient access to specific classes of terpene structures.

Intermediate for Specific Chemical Syntheses (e.g., 1-ethynyl-3,3-dimethyl-1-cyclohexanol)

One of the most well-documented applications of this compound is its role as a direct precursor to 1-ethynyl-3,3-dimethyl-1-cyclohexanol. This transformation is a key step in the synthesis of various other compounds, including important fragrance ingredients. google.com

The synthesis is typically achieved through the ethynylation of this compound. This reaction involves the addition of an acetylene (B1199291) group across the carbonyl bond. The process is carried out by reacting the ketone with acetylene in a basic medium. prepchem.comprepchem.com A common set of conditions involves the use of a base such as potassium hydroxide (B78521) (KOH) in a solvent like liquid ammonia. google.com This nucleophilic addition results in the formation of the tertiary alcohol, 1-ethynyl-3,3-dimethyl-1-cyclohexanol. google.com

This ethynylated intermediate is particularly valuable in the production of "green ketone," an important fragrance ingredient. google.com The synthesis of green ketone involves a subsequent Rupe rearrangement of 1-ethynyl-3,3-dimethyl-1-cyclohexanol to form 1-(3,3-dimethyl-1-cyclohexen-1-yl)ethanone, which is then further transformed. google.com

Table 2: Synthesis of 1-ethynyl-3,3-dimethyl-1-cyclohexanol

| Reactant | Reagents | Product | Subsequent Use |

|---|---|---|---|

| This compound | Acetylene (ethyne), Potassium Hydroxide (KOH), Liquid Ammonia | 1-ethynyl-3,3-dimethyl-1-cyclohexanol | Intermediate for "green ketone" synthesis via Rupe rearrangement. google.com |

Role in Natural Product Synthesis: Current Limitations and Advanced Strategies

The utility of any building block in total synthesis is defined by both its structural features and its limitations. While the this compound scaffold is useful, it presents a specific challenge common in synthesis: the lack of inherent stereochemical information. The molecule is prochiral and symmetrical, meaning it has no existing stereocenters to direct the stereochemical outcome of subsequent reactions. This "lack of proximal stereocenters" necessitates the use of external stereocontrol elements.

The gem-dimethyl group at the C3 position provides significant steric bulk, which can influence the regioselectivity of certain reactions, but it does not provide facial selectivity for reactions at the C1 carbonyl or the C2/C6 alpha positions. Therefore, reacting this compound with a standard reagent will typically lead to a racemic mixture of products. The creation of quaternary stereocenters, which are common in terpenes, is a recognized challenge in organic synthesis, and controlling their configuration is crucial. nih.govresearchgate.net

To overcome this limitation, chemists employ advanced strategies that fall under the umbrella of asymmetric synthesis. uwindsor.ca These methods are designed to impose stereochemical control where none exists intrinsically.

Advanced Strategies Include:

Enantioselective Catalysis: Utilizing chiral catalysts (metal-based or organocatalysts) to create a chiral environment around the substrate, forcing the reaction to proceed with a preference for one enantiomer over the other. uwindsor.ca

Substrate-Control via Chiral Auxiliaries: Covalently attaching a chiral auxiliary to the molecule temporarily. The auxiliary then directs the stereochemistry of a nearby reaction before being cleaved, leaving behind an enantiomerically enriched product. uwindsor.ca

Biocatalysis: As seen in the synthesis of chiral hydroxy ketones, enzymes and microorganisms offer highly selective catalysts capable of differentiating between the two faces of the prochiral ketone, leading to products with very high enantiomeric excess. orgsyn.org This approach is a powerful tool for establishing the initial, crucial stereocenter in a synthetic sequence. orgsyn.orgnih.gov

By applying these advanced strategies, the inherent symmetry of this compound can be overcome, transforming it from a simple cyclic ketone into a powerful, stereodefined building block for the synthesis of complex natural products.

Environmental Fate and Biodegradation Research

Biodegradation Pathways and Mechanisms (e.g., ring cleavage)

This enzymatic process inserts an oxygen atom into the carbon-carbon bond adjacent to the carbonyl group, forming a lactone (1-oxa-2-oxocycloheptane from cyclohexanone). researchgate.net This lactone is subsequently hydrolyzed to a linear carboxylic acid (6-hydroxyhexanoate), which can then enter central metabolic pathways and be further broken down. researchgate.net It is plausible that 3,3-Dimethylcyclohexanone follows a similar pathway, where a monooxygenase would catalyze the initial ring-opening step. The presence of the gem-dimethyl group might influence the rate and regioselectivity of the enzymatic attack, potentially leading to different lactone intermediates compared to the unsubstituted cyclohexanone (B45756).

Dioxygenases are another class of enzymes that catalyze the cleavage of aromatic rings and could potentially be involved in the degradation of cyclic ketones after initial hydroxylation steps. nih.gov These enzymes are classified based on their mode of ring fission, either intradiol or extradiol. nih.gov

Metabolite Identification and Mineralization Studies (e.g., from alicyclic musks)

Direct metabolite identification and mineralization studies for this compound are scarce. However, research on the biodegradation of other alicyclic ketones, which share structural similarities, provides insights into potential metabolites. For instance, studies on the degradation of cyclohexanone have identified 6-hydroxyhexanoate (B1236181) and adipic acid as key intermediates. researchgate.net Fungal degradation of cyclohexanone by Fusarium oxysporum has also been shown to produce various acidic metabolites. mdpi.com

Mineralization studies, which track the complete conversion of an organic compound to inorganic substances like carbon dioxide and water, are crucial for assessing its ultimate environmental fate. While complete mineralization data for this compound is not available, the known pathways for simpler cyclic ketones suggest that, under aerobic conditions, the resulting linear intermediates can be fully mineralized by a range of microorganisms. The gem-dimethyl substitution in this compound might, however, lead to the formation of more recalcitrant metabolites compared to unsubstituted cycloalkanes.

Photodegradation Processes in Aquatic Environments

The photochemical decomposition of cyclic ketones in aqueous environments is another important degradation pathway. acs.org The absorption of ultraviolet (UV) radiation can lead to the excitation of the ketone's carbonyl group, initiating photochemical reactions. iupac.orgiupac.org For cyclic ketones, a common photochemical reaction is the Norrish Type I cleavage, which involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group, forming a biradical intermediate. This biradical can then undergo various secondary reactions, including decarbonylation (loss of carbon monoxide) and the formation of unsaturated aldehydes or other rearrangement products.

The presence of dissolved organic matter and other photosensitizers in natural waters can influence the rate and mechanism of photodegradation. nih.gov While specific quantum yields and half-lives for the photodegradation of this compound in aquatic environments have not been reported, it is expected to undergo photochemical transformations similar to other cyclic ketones upon exposure to sunlight.

Advanced Analytical Methods for Environmental Monitoring and Detection (e.g., GC with flame-ionization detection)

The detection and quantification of this compound in environmental matrices such as water, soil, and air rely on advanced analytical techniques. Gas chromatography (GC) is a primary method for the analysis of volatile organic compounds like this compound.

Gas Chromatography with Flame-Ionization Detection (GC-FID):

GC-FID is a robust and widely used technique for the analysis of organic compounds. dnacih.com In this method, the sample is first introduced into a heated injection port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column separates the components of the mixture based on their volatility and interaction with the stationary phase. As each component elutes from the column, it is detected by a flame ionization detector, which generates a signal proportional to the amount of the compound. For the analysis of ketones, specific column phases and temperature programs can be optimized to achieve good separation and sensitivity. nrel.gov

| Parameter | Typical Value/Condition |

| Column | Capillary column (e.g., VF-624ms) |

| Injector Temperature | 200-250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250-300 °C |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

Other Relevant Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the separation power of GC with the identification capabilities of mass spectrometry, allowing for the definitive identification of this compound and its metabolites even at low concentrations in complex environmental samples. mdpi.com

High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or metabolites, HPLC can be employed. Often, carbonyl compounds are derivatized with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to make them amenable to UV or other detection methods. waters.commdpi.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that can be used to extract and concentrate volatile and semi-volatile organic compounds from water or air samples prior to GC analysis. scielo.brresearchgate.net This enhances the sensitivity of the detection method.

These analytical methods are essential for monitoring the presence and concentration of this compound in the environment, as well as for studying its degradation pathways and the formation of metabolites.

Future Research Directions and Unresolved Challenges

Development of More Sustainable Synthetic Routes for 3,3-Dimethylcyclohexanone

Current synthetic methodologies for this compound often rely on multi-step processes or reagents that are misaligned with the principles of green chemistry. A primary challenge is the development of more environmentally benign and efficient synthetic pathways.

One established route involves a two-step process starting from dimedone, which is first reduced with Raney-Ni to 3,3-dimethylcyclohexan-1-ol and then oxidized using toxic dichromate in strong acid. A more sustainable alternative involves the direct, one-step catalytic hydrogenation of dimedone using a noble metal catalyst in a polar solvent. This process can achieve high yields (up to 98%) and significantly reduces waste by avoiding harsh oxidizing agents.

Future research will likely focus on:

Alternative Feedstocks: Investigating renewable or bio-based starting materials to replace petroleum-derived precursors like dimedone.

Greener Solvents: Expanding the use of benign solvents such as water or bio-derived alcohols in the hydrogenation process.

Energy Efficiency: Developing catalytic systems that operate under milder conditions (lower temperature and pressure) to reduce energy consumption.

Process Intensification: Exploring continuous flow reactors and other process intensification technologies to improve efficiency and safety.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Atom Economy

The concept of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is central to sustainable synthesis. Catalytic hydrogenation is an inherently atom-economical reaction. However, the reliance on precious noble metal catalysts like palladium presents a long-term challenge due to cost and scarcity.

Key unresolved challenges and future research directions include:

Non-Precious Metal Catalysts: A significant area of research is the development of catalysts based on abundant and inexpensive base metals such as iron, cobalt, and manganese for the hydrogenation of ketones.

Metal-Free Catalysis: An emerging frontier is the use of "frustrated Lewis pairs" (FLPs) and other metal-free systems to catalyze hydrogenation reactions, which would represent a paradigm shift in sustainable chemical synthesis.

Heterogeneous Catalysis: Designing robust, recyclable heterogeneous catalysts, such as metals supported on porous carbons or inorganic materials, to simplify product purification and catalyst recovery is a key objective.

Biocatalysis: The use of enzymes or whole-cell systems, such as Pseudomonas putida, for the conversion of cyclic ketones offers a highly selective and environmentally friendly alternative to traditional chemical methods. Microbial reduction of related diketones has already proven effective.

A comparison of catalyst types for ketone hydrogenation highlights the ongoing evolution in the field:

| Catalyst Type | Examples | Advantages | Challenges |

| Noble Metals | Pd/C, Ru, Rh | High activity and selectivity | High cost, limited availability |

| Base Metals | Fe, Co, Mn, Ni | Low cost, abundant | Often require harsher conditions, lower stability |

| Metal-Free | B(C₆F₅)₃ (FLPs) | Avoids metal toxicity and cost | Limited substrate scope, lower activity currently |

| Biocatalysts | Ketoreductases, P. putida | High selectivity, mild conditions, renewable | Substrate specificity, enzyme stability |

Advanced Computational Studies for Precise Reaction Prediction and Rational Design

Computational chemistry provides powerful tools for understanding reaction mechanisms and designing new catalysts and processes. For cyclohexanone (B45756) and its derivatives, computational methods are becoming indispensable for predicting reactivity and guiding experimental work.

Future research will increasingly leverage:

Density Functional Theory (DFT): To investigate reaction pathways, transition state energies, and the electronic structure of intermediates in detail. DFT studies can elucidate the mechanism of catalytic hydrogenation and help in the rational design of new, more efficient catalysts.

Molecular Dynamics (MD) Simulations: To model the dynamic behavior of molecules, including substrate binding to a catalyst's active site, solvent effects, and conformational changes during a reaction. On-the-fly MD simulations have been used to predict the photoproducts and reaction timescales for cyclohexanone photolysis.

Machine Learning (ML): To accelerate the discovery of new catalysts and reaction conditions by building predictive models from large datasets, combining the fields of computational chemistry and data science.

These computational approaches will enable a more targeted and efficient approach to catalyst design and reaction optimization, reducing the need for extensive empirical screening.

Expanding Stereoselective Synthesis Methodologies Utilizing this compound as a Scaffold

The rigid, gem-disubstituted cyclohexane (B81311) ring of this compound makes it an attractive starting point, or scaffold, for the synthesis of complex, stereochemically rich molecules. The prochiral nature of its carbonyl group allows for the introduction of new stereocenters via asymmetric reactions.

Unresolved challenges and future opportunities include:

Asymmetric Reduction: Developing highly enantioselective catalytic methods (chemical or biological) to reduce the ketone to form optically active 3,3-dimethylcyclohexanol (B1607255).

Diastereoselective Additions: Controlling the stereochemical outcome of nucleophilic additions to the carbonyl group or reactions at the alpha-positions to construct multiple stereocenters.

Chiral Building Block Synthesis: Using this compound as a precursor for synthesizing complex natural products and pharmaceuticals. For instance, the related chiral compound (S)-3-hydroxy-2,2-dimethylcyclohexanone has been successfully used as a building block in terpene synthesis, demonstrating the potential of this molecular framework.

Comprehensive Environmental Impact Assessment of its Degradation Products and Derivatives

While this compound is a valuable industrial intermediate, its complete lifecycle, including its environmental fate and the potential toxicity of its degradation products, is not fully understood. One report suggests it may possess estrogenic properties, highlighting the need for further investigation.

Future research must address:

Biodegradation Pathways: Identifying microorganisms and enzymatic pathways capable of degrading this compound. Studies on the degradation of other methyl ketones and cyclic ketones by bacteria like Pseudomonas suggest that oxidative pathways involving Baeyer-Villiger monooxygenases could be relevant.

Metabolite Identification and Toxicity: Characterizing the intermediate and final products of its biological and abiotic (e.g., photochemical) degradation and assessing their ecotoxicity.

Fundamental Mechanistic Insights into Complex Transformations and Derivatizations

A deeper, fundamental understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for developing more efficient and selective processes. While significant progress has been made, many mechanistic details remain unresolved.

Key areas for future mechanistic studies include:

Catalytic Hydrogenation: Elucidating the precise mechanism of dimedone hydrogenation on different catalyst surfaces, including the role of the solvent and any acid/base co-catalysts.

Derivatization Reactions: Investigating the mechanisms of subsequent transformations, such as the Rupe rearrangement of 1-ethynyl-3,3-dimethyl-1-cyclohexanol, which is a key step in the synthesis of certain fragrance compounds.

Photochemistry: Building on initial computational studies of cyclohexanone photolysis to understand how the gem-dimethyl group in this compound influences its photochemical behavior, such as ring-opening reactions and diradical intermediate formation.

Advanced spectroscopic techniques combined with computational modeling will be essential to unravel these complex mechanistic puzzles, paving the way for the rational control of reactivity and product selectivity.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes to 3,3-dimethylcyclohexanone, and how do their yields compare?

- Methodological Answer : Two primary routes are documented:

- Route 1 : Reduction of dimedone (5,5-dimethyl-1,3-cyclohexanedione) using Pd/Amberlyst 15® under hydrogenation conditions (2 bar H₂, 85°C, 5 hours) achieves 96% yield with >95% selectivity. Catalyst recycling is feasible but shows reduced efficiency after the third cycle .

- Route 2 : Grignard reaction of 3-methyl-2-cyclohexen-1-one with methyl magnesium bromide, yielding ~92% product. This method avoids catalyst deactivation but requires strict anhydrous conditions .

- Key Considerations : Route 1 is scalable but requires catalyst management, while Route 2 offers higher yields but demands precise reagent handling.

Q. How does the steric environment of this compound influence its reactivity in nucleophilic additions?

- Methodological Answer : The geminal dimethyl groups at C3 create steric hindrance, directing nucleophilic attack to the less hindered α-position. For example, in benzylation reactions, selectivity for the desired α-position (vs. α') can be enhanced by using bulky bases (e.g., LDA) to deprotonate the kinetically favored site .

Advanced Research Questions

Q. What mechanistic insights explain the thermodynamic preference for this compound over other isomers during catalytic isomerization?

- Methodological Answer : DFT calculations (B3LYP/def2-QZVPP level) reveal that this compound is ~2.5 kcal/mol more stable than 4,4-dimethylcyclohexanone due to reduced ring strain and favorable equatorial positioning of methyl groups. Isomerization using pyrrolidine/sulfur catalysts under equilibrium conditions shifts the product distribution to >90% 3,3-isomer .

- Data Contradiction : Earlier studies using Ir-pincer catalysts reported incomplete isomerization, highlighting the dependency on catalyst choice and reaction conditions .

Q. How can enantioselective cross-dehydrogenative coupling (CDC) of this compound be achieved, and what factors control stereoselectivity?

- Methodological Answer : Using a chiral Pd(II)-sparteine complex under aerobic conditions, enantioselective CDC with glycine derivatives achieves up to 97% ee. The steric bulk of the dimethyl groups restricts conformational flexibility, enabling asymmetric induction at the C2 position. Key parameters include solvent polarity (MeCN optimal) and temperature (0–25°C) .

Q. What challenges arise in the catalytic dehydrogenation of this compound, and how do catalyst systems address them?

- Methodological Answer : Direct dehydrogenation to form cyclohexenones is hampered by side reactions (e.g., over-oxidation). Using 1–5 mol% Ir-pincer catalysts with tBu ethylene as a H₂ acceptor minimizes byproducts. Pd-based systems, while less active, offer better tolerance for electron-deficient substrates .

Experimental Design & Data Analysis

Q. How should researchers optimize catalyst recycling in hydrogenation reactions involving this compound?

- Methodological Answer : For Pd/Amberlyst 15®, maintain catalyst activity by:

- Pre-treatment : Flushing with N₂ to remove residual H₂ and prevent sintering.

- Post-reaction : Filtering through a 0.45 μm membrane to recover catalyst particles.

- Limitation : After four cycles, yield drops to ~50% due to Pd leaching, as quantified by ICP-OES .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows distinct signals at δ 0.99 ppm (s, 6H, CH₃) and δ 2.31–2.25 ppm (m, 2H, COCH₂).

- IR : Strong carbonyl stretch at 1708 cm⁻¹ (C=O).

- GC-MS : Base peak at m/z 111 ([M-Me]⁺) confirms fragmentation patterns .

Contradictions & Open Challenges

Q. Why do conflicting reports exist regarding the regioselectivity of Diels-Alder reactions with this compound?

- Analysis : Electronic vs. steric control debates stem from substrate-dependent outcomes. For electron-rich dienophiles, steric effects dominate, favoring exo-adducts. Computational modeling (e.g., Houk-Whitelide parameters) is recommended to predict regioselectivity .

Q. Can this compound serve as a chiral building block in natural product synthesis?

- Current Limitations : While its rigid structure is advantageous, the lack of proximal stereocenters limits direct utility. Recent advances use enzymatic desymmetrization (e.g., ketoreductases) to introduce chirality at C4, enabling access to terpene scaffolds .

Retrosynthesis Analysis